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molecular formula C10H13ClN2O B068681 N-(4-Chloropyridin-2-yl)pivalamide CAS No. 188577-70-0

N-(4-Chloropyridin-2-yl)pivalamide

Cat. No. B068681
M. Wt: 212.67 g/mol
InChI Key: HDLIWEMWMDOCHM-UHFFFAOYSA-N
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Patent
US08367658B2

Procedure details

NCS (3.14 g. 23.5 mmol) was added to a solution of N-(4-chloropyridin-2-yl)pivalamide (1.00 g, 4.7 mmol) in dry acetonitrile (10 mL). The resulting suspension was heated for 3 h and then cooled to r.t. The solvent was removed in vacuo and the crude mixture was diluted with ethyl acetate (50 mL). The organic phase was washed with aqueous NaOH (10%, 2×20 mL), water (20 mL) and dried (MgSO4). The solvent was removed in vacuo and the crude mixture was purified by flash chromatography on silica, eluting with ethyl acetate and hexane (1/9), to give the title compound as a colourless solid (0.87 g, 75%).
Name
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
C1C(=O)N([Cl:8])C(=O)C1.[Cl:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]([NH:16][C:17](=[O:22])[C:18]([CH3:21])([CH3:20])[CH3:19])[CH:11]=1>C(#N)C>[Cl:9][C:10]1[C:15]([Cl:8])=[CH:14][N:13]=[C:12]([NH:16][C:17](=[O:22])[C:18]([CH3:19])([CH3:21])[CH3:20])[CH:11]=1

Inputs

Step One
Name
Quantity
3.14 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)NC(C(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the crude mixture was diluted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
The organic phase was washed with aqueous NaOH (10%, 2×20 mL), water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude mixture was purified by flash chromatography on silica
WASH
Type
WASH
Details
eluting with ethyl acetate and hexane (1/9)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=C1Cl)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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